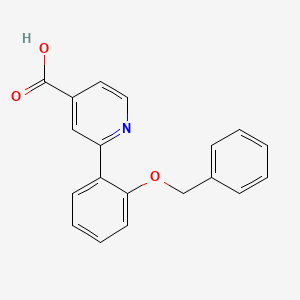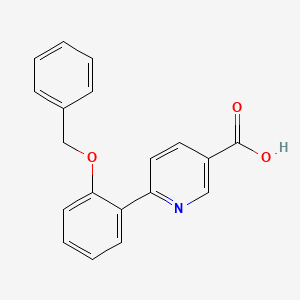
2-(2-Benzyloxyphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyloxyphenyl)isonicotinic acid (2-BPA) is a synthetic compound that has been studied for its various applications in scientific research. It is an organic acid with a molecular weight of 267.3 g/mol and a melting point of 161-163°C. 2-BPA is a colorless solid that is soluble in water and organic solvents. It has a pKa of 6.1 and is stable at room temperature.
Mechanism of Action
2-(2-Benzyloxyphenyl)isonicotinic acid, 95% acts as an inhibitor of phosphodiesterase, which is an enzyme involved in the breakdown of cyclic nucleotides. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. 2-(2-Benzyloxyphenyl)isonicotinic acid, 95% also acts as an inhibitor of tyrosine kinase, which is an enzyme involved in signal transduction pathways. It binds to the active site of the enzyme, preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-(2-Benzyloxyphenyl)isonicotinic acid, 95% can inhibit the activity of phosphodiesterase and tyrosine kinase, which are involved in signal transduction pathways. In addition, it has been shown to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the activity of lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
2-(2-Benzyloxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is stable at room temperature. In addition, it is soluble in water and organic solvents, which makes it easy to work with. However, it has some limitations as well. It is not very soluble in polar solvents, which can make it difficult to use in certain experiments. In addition, it can be toxic if ingested, so it should be handled with care.
Future Directions
The potential applications of 2-(2-Benzyloxyphenyl)isonicotinic acid, 95% in scientific research are numerous. It could be used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells. It could also be used to study the effects of drugs on signal transduction pathways and to develop new inhibitors of phosphodiesterase and tyrosine kinase. In addition, 2-(2-Benzyloxyphenyl)isonicotinic acid, 95% could be used to study the effects of drugs on the synthesis of prostaglandins and leukotrienes. Finally, it could be used to develop new drugs that target specific biochemical and physiological processes.
Synthesis Methods
2-(2-Benzyloxyphenyl)isonicotinic acid, 95% can be synthesized using a variety of methods, including the reaction of 2-benzyloxybenzoic acid with isonicotinic acid in the presence of a base. The reaction is carried out at a temperature of 140-150°C and is followed by the addition of aqueous hydrochloric acid to the reaction mixture. The product of the reaction is then isolated and purified by recrystallization.
Scientific Research Applications
2-(2-Benzyloxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as an inhibitor of phosphodiesterase, which is an enzyme that is involved in the breakdown of cyclic nucleotides. 2-(2-Benzyloxyphenyl)isonicotinic acid, 95% has also been used as an inhibitor of tyrosine kinase, which is an enzyme involved in signal transduction pathways. It has been used in the study of the effects of drugs on the immune system, as well as in the study of the effects of drugs on cancer cells.
properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)15-10-11-20-17(12-15)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVQKOKPYBDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688409 |
Source


|
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-85-5 |
Source


|
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














